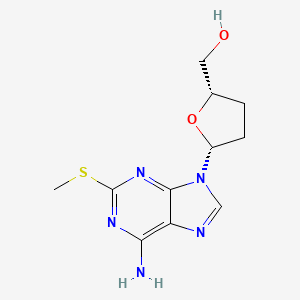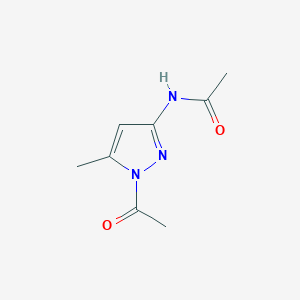
Adenosine, 2',3'-dideoxy-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 2’,3’-dideoxy-2-(methylthio)-: is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications at the 2’ and 3’ positions of the ribose sugar and the addition of a methylthio group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’-dideoxy-2-(methylthio)- typically involves the modification of adenosine through a series of chemical reactionsThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: This would include optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine, 2’,3’-dideoxy-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, adenosine, 2’,3’-dideoxy-2-(methylthio)- is used as a building block for the synthesis of other nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is studied for its effects on cellular processes. It can be used to investigate the role of nucleosides in DNA and RNA synthesis, as well as their interactions with enzymes and receptors .
Medicine: Its structural similarity to adenosine allows it to interfere with viral replication and cancer cell proliferation .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and as a research tool for the development of new drugs .
Wirkmechanismus
The mechanism of action of adenosine, 2’,3’-dideoxy-2-(methylthio)- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell growth. Additionally, it can interact with adenosine receptors, modulating various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Adenosine: The natural nucleoside from which adenosine, 2’,3’-dideoxy-2-(methylthio)- is derived.
2’,3’-Dideoxyadenosine: A nucleoside analog lacking the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxy-2’-fluoro-2’-methylthioadenosine: A similar compound with a fluorine atom at the 2’ position.
Uniqueness: Adenosine, 2’,3’-dideoxy-2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interactions with enzymes and receptors, making it a valuable tool in scientific research and drug development .
Eigenschaften
CAS-Nummer |
122970-32-5 |
|---|---|
Molekularformel |
C11H15N5O2S |
Molekulargewicht |
281.34 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O2S/c1-19-11-14-9(12)8-10(15-11)16(5-13-8)7-3-2-6(4-17)18-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |
InChI-Schlüssel |
FUAQAWBOOQNDQR-NKWVEPMBSA-N |
Isomerische SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |
Kanonische SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)

![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)








